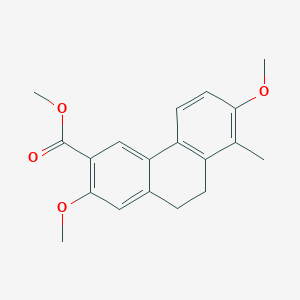
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate: is a synthetic organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings, known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethoxyphenanthrene and methyl iodide.
Methylation: The first step involves the methylation of 2,7-dimethoxyphenanthrene using methyl iodide in the presence of a strong base like potassium carbonate.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to obtain the dihydrophenanthrene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antioxidant properties. Researchers investigate its ability to inhibit cancer cell proliferation and its role in modulating oxidative stress.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between phenanthrene derivatives and biological macromolecules like proteins and DNA.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Mecanismo De Acción
The mechanism of action of Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 2,7-Dimethoxy-3-methyl-9,10-dihydrophenanthrene-1,4-dione
- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
- 2,6-Dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene
Comparison:
- Unique Structural Features: Methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate has a unique carboxylate group at the 3-position, which distinguishes it from other similar compounds.
- Biological Activity: The presence of the carboxylate group may enhance its solubility and interaction with biological targets, potentially leading to improved biological activity compared to other phenanthrene derivatives .
Propiedades
Fórmula molecular |
C19H20O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
methyl 2,7-dimethoxy-8-methyl-9,10-dihydrophenanthrene-3-carboxylate |
InChI |
InChI=1S/C19H20O4/c1-11-13-6-5-12-9-18(22-3)16(19(20)23-4)10-15(12)14(13)7-8-17(11)21-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
IOOAXSBYVWFLHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCC3=CC(=C(C=C32)C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



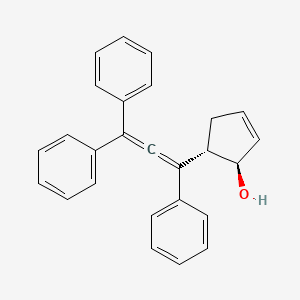

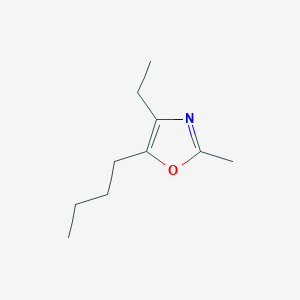
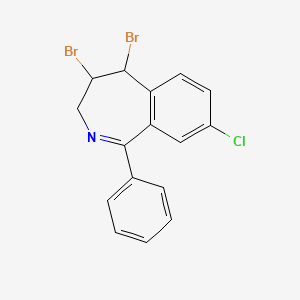
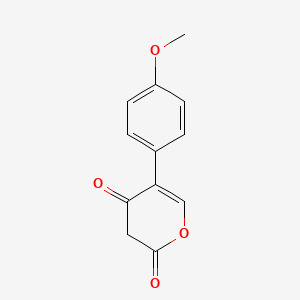
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
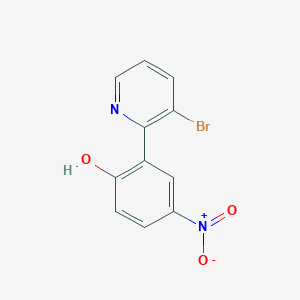
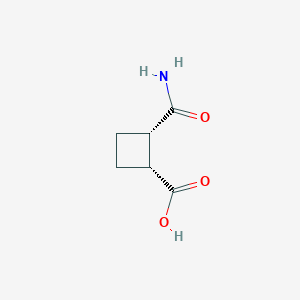
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
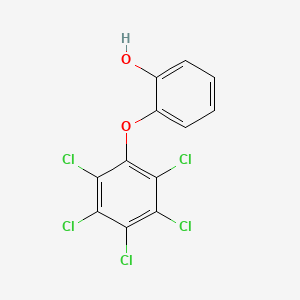
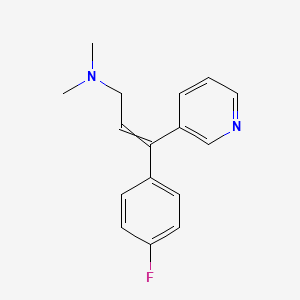
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
